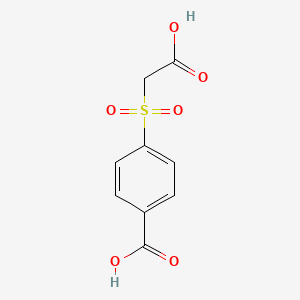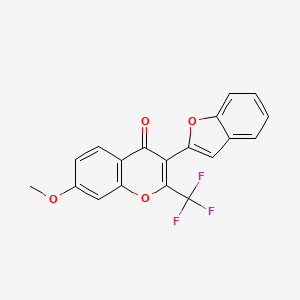![molecular formula C15H22N4O4S B11990430 ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N4O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-ACETIC ACID ETHYL ESTER: Similar in structure but with an acetic acid ester group instead of butyric acid.
3-(7-HEXYL-3-ME-2,6-DIOXO-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-PROPIONIC ACID: Contains a hexyl group and a propionic acid moiety.
Uniqueness
2-(3-ME-2,6-DIOXO-7-PR-2,3,6,7-4H-1H-PURIN-8-YLSULFANYL)-BUTYRIC ACID ET ESTER is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a purine derivative with a butyric acid ester group makes it particularly interesting for research in various fields .
Propiedades
Fórmula molecular |
C15H22N4O4S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylbutanoate |
InChI |
InChI=1S/C15H22N4O4S/c1-5-8-19-10-11(18(4)14(22)17-12(10)20)16-15(19)24-9(6-2)13(21)23-7-3/h9H,5-8H2,1-4H3,(H,17,20,22) |
Clave InChI |
FSTFZEJKDZPPHG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(N=C1SC(CC)C(=O)OCC)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)

![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)


![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)
![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11990410.png)
![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
